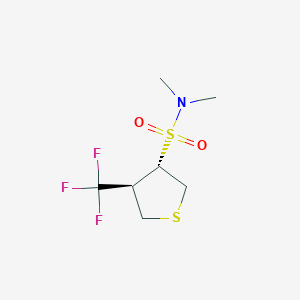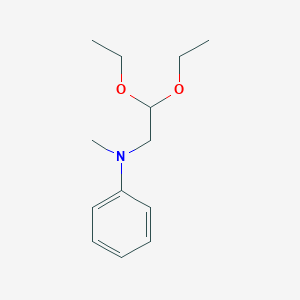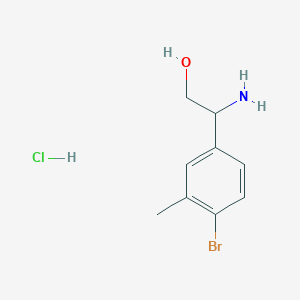![molecular formula C13H18F3NO4S B6603129 {1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate CAS No. 2706486-64-6](/img/structure/B6603129.png)
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate, or MPA-TFMS, is a compound that has been recently studied for its potential applications in a variety of scientific fields. This compound has been found to possess a variety of interesting properties, including the ability to act as a catalyst for certain reactions and the ability to interact with biological molecules in a manner that could be useful in medical research.
科学的研究の応用
MPA-TFMS has been studied for its potential applications in a variety of scientific fields. One of the most promising applications is its use as a catalyst for reactions involving carbon-hydrogen and carbon-oxygen bonds. In addition, MPA-TFMS has been studied for its potential to interact with biological molecules, such as proteins, lipids, and nucleic acids. This interaction could be useful in medical research, as it could allow researchers to better understand the structure and function of these molecules.
作用機序
The exact mechanism of action of MPA-TFMS is still under investigation. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows MPA-TFMS to act as a catalyst for certain reactions, as well as to interact with biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPA-TFMS are still under investigation. However, it is believed that the compound could have a variety of effects on biological molecules, including the ability to modify the structure and function of proteins, lipids, and nucleic acids. In addition, MPA-TFMS has been studied for its potential to interact with certain hormones and neurotransmitters, which could have implications for medical research.
実験室実験の利点と制限
MPA-TFMS has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is highly soluble in a variety of solvents. In addition, it is stable in a wide range of temperatures and pH levels, making it suitable for use in a variety of experiments. The main limitation of MPA-TFMS is that its mechanism of action is still not fully understood, which could limit its usefulness in certain experiments.
将来の方向性
There are a number of potential future directions for research on MPA-TFMS. One potential direction is to further investigate its mechanism of action, as this could lead to a better understanding of its effects on biological molecules. In addition, further research could be done to explore the potential applications of MPA-TFMS in medical research, as well as to investigate its potential therapeutic effects. Furthermore, research could be done to explore the potential for MPA-TFMS to be used as a catalyst for a variety of reactions. Finally, further research could be done to explore the potential for MPA-TFMS to be used as a drug delivery system, as this could have implications for the development of new drugs.
合成法
MPA-TFMS can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methoxy-2-[4-(propan-2-yl)phenyl]ethanol with trifluoromethanesulfonic anhydride (TFMS). This reaction produces the desired product in high yield and can be performed in a short amount of time. Other methods of synthesis include the use of pyridine, dimethylformamide, and other reagents.
特性
IUPAC Name |
[1-methoxy-2-(4-propan-2-ylphenyl)ethylidene]azanium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.CHF3O3S/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3;2-1(3,4)8(5,6)7/h4-7,9,13H,8H2,1-3H3;(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERAGFSCUFFSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=[NH2+])OC.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-Methoxy-2-[4-(propan-2-yl)phenyl]ethylidene}azanium trifluoromethanesulfonate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)


![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
![rac-(2R)-2-(3-bromophenyl)-2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid](/img/structure/B6603085.png)
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
![tert-butyl N-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)


![tert-butyl 7-amino-1-azaspiro[3.5]nonane-1-carboxylate, Mixture of diastereomers](/img/structure/B6603157.png)